
Texas red
Overview
Description
Sulforhodamine 101 Sulfonyl Chloride is a red fluorescent dye known for its use in cell imaging methods. It is particularly effective in labeling astrocytes and myelinating oligodendrocytes. It has excitation and emission maxima at approximately 595 nm and 615 nm, respectively .
Preparation Methods
Sulforhodamine 101 Sulfonyl Chloride is synthesized through a series of chemical reactions involving sulforhodamine 101 and sulfonyl chloride. The preparation involves dissolving sulforhodamine 101 in a suitable solvent such as methanol, ethanol, or acetone, and then reacting it with sulfonyl chloride under controlled conditions . The reaction typically requires low temperatures to ensure stability and prevent hydrolysis .
Chemical Reactions Analysis
Sulfonamide Formation with Primary Amines
Texas Red primarily reacts with primary amines (e.g., lysine residues in proteins) to form stable sulfonamide bonds under alkaline conditions (pH 9–10) .
Reaction Mechanism:
Key Features:
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Temperature : Reactions are typically performed at 4°C to minimize hydrolysis .
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Stability : Sulfonamide bonds resist hydrolysis even under extreme conditions (e.g., protein digestion) .
Labeling Efficiency:
Parameter | Value | Source |
---|---|---|
Molar Extinction Coefficient | 85,000 Mcm (596 nm) | |
Protein-to-Dye Ratio | 1 mg this compound labels 8–10 mg protein |
Hydrolysis of Sulfonyl Chloride
The sulfonyl chloride group hydrolyzes rapidly in aqueous solutions, forming the water-soluble sulforhodamine 101 :
Hydrolysis Kinetics:
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Rate : Complete hydrolysis within 2–3 minutes at pH 8.3 and room temperature .
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Impact : Unreacted this compound must be removed promptly via desalting or dialysis .
Reactivity with Other Nucleophiles
While primary amines are the primary targets, this compound can react with other nucleophilic groups under specific conditions :
Nucleophile | Reaction Product Stability | Conditions |
---|---|---|
Sulfhydryls (cysteine) | Unstable | pH 7–8, reducing agents |
Imidazoles (histidine) | Unstable | pH 7–8 |
Phenols (tyrosine) | Stable | pH > 9 |
Comparison with Succinimidyl Ester Derivatives
This compound-X succinimidyl ester (SE) was developed to address limitations of the sulfonyl chloride :
Property | This compound Sulfonyl Chloride | This compound-X SE |
---|---|---|
Reactivity in Water | Rapid hydrolysis (~5 min) | Stable (>1 hour) |
Optimal pH | 9.0–10.0 | 7.5–8.5 |
Labeling Efficiency | 26% (peptides) | 71–76% (peptides) |
Solubility | Low in water | Improved with spacer |
Competitive Derivatives
Newer dyes like California Red™ SE and SunRed™ SE offer enhanced properties over this compound :
Dye | Reactive Group | Water Solubility | Labeling Efficiency |
---|---|---|---|
This compound® | Sulfonyl chloride | <1 mg/mL | 26% |
California Red™ SE | NHS ester | <1 mg/mL | 76% |
SunRed™ SE | NHS ester | >10 mg/mL | 71% |
Protocol for IgG Labeling
A standardized method for protein conjugation involves :
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Buffer Preparation : 0.1 M carbonate/bicarbonate buffer (pH 9.0).
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Dye Solution : Dissolve 1 mg this compound in 50 µL anhydrous acetonitrile.
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Reaction : Mix dye with IgG (1:10 w/w ratio) at 4°C for 1 hour.
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Purification : Remove unreacted dye using a desalting column (5 kDa MWCO).
Limitations and Alternatives
Scientific Research Applications
Sulforhodamine 101 Sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in cell imaging to label specific cell types such as astrocytes and myelinating oligodendrocytes
Medicine: Utilized in neurophysiological experiments for calcium imaging and to study neuronal cell morphology.
Industry: Applied in the manufacturing of diagnostic assays and hematology stains.
Mechanism of Action
The mechanism of action of Sulforhodamine 101 Sulfonyl Chloride involves its ability to react with amine groups on proteins and other compounds. This reaction forms stable fluorescent conjugates that can be used for imaging and labeling . The compound specifically targets astrocytes in the neocortex and can be used to monitor regulated exocytosis in neurons .
Comparison with Similar Compounds
Sulforhodamine 101 Sulfonyl Chloride is unique due to its high stability and resistance to hydrolysis compared to other fluorescent dyes. Similar compounds include:
Sulforhodamine B: Another red fluorescent dye used in similar applications but with different excitation and emission properties.
Rhodamine B: A widely used fluorescent dye with different chemical properties and applications.
Fluorescein: A green fluorescent dye used in various imaging techniques.
Sulforhodamine 101 Sulfonyl Chloride stands out due to its specific labeling capabilities and stability under various conditions .
Biological Activity
Texas Red, scientifically known as sulforhodamine 101 acid chloride, is a red fluorescent dye widely utilized in biological research. Its primary role is as a fluorophore, facilitating the visualization and tracking of biomolecules in various assays. This article delves into the biological activity of this compound, highlighting its properties, applications, and relevant research findings.
Properties of this compound
- Fluorescence Characteristics :
- Chemical Structure : this compound is a sulfonated xanthene dye, typically existing as a mixture of monosulfonyl chlorides. It is highly soluble in polar solvents, including water and dimethylformamide .
- Photostability : The dye exhibits good photostability, making it suitable for long-term experiments and imaging applications without significant photobleaching .
Applications in Biological Research
This compound's versatility allows it to be employed in various biological assays and imaging techniques:
- Immunofluorescence Staining : this compound is conjugated to antibodies to visualize specific proteins within cells or tissues. Its bright fluorescence enables the detection of even weakly expressed antigens .
- Fluorescence In Situ Hybridization (FISH) : The dye can be linked to nucleic acid probes to identify specific DNA sequences, aiding in studies of gene expression and chromosomal abnormalities .
- Live-Cell Imaging : this compound facilitates real-time monitoring of cellular processes such as migration, signaling, and organelle dynamics .
- Flow Cytometry : It is used to label and quantify cells based on specific surface markers or intracellular proteins, allowing for the identification and sorting of cell populations .
Case Studies and Research Findings
Several studies illustrate the utility of this compound in biological research:
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Fluorescence Polarization Assays :
A study highlighted the use of this compound in high-throughput screening (HTS) applications to report critical biological activities. The dye's ability to provide distinct fluorescence signals enhances the sensitivity of assays designed to identify enzyme inhibitors . -
Nanoparticle Activation in Cancer Cells :
Research involving this compound-labeled nanoparticles demonstrated their effectiveness in targeting cancer cells. The study aimed to understand the interactions between these nanoparticles and tumor cells, emphasizing their potential for therapeutic applications . -
Conjugation with Antibodies :
Experiments showed that this compound conjugates retain their biological activity while providing strong fluorescence. This property makes them excellent candidates for dual-labeling studies alongside other fluorophores like fluorescein .
Data Summary
The following table summarizes key characteristics and applications of this compound:
Property/Application | Description/Use |
---|---|
Excitation Wavelength | ~595 nm |
Emission Wavelength | ~615 nm |
Stability | Good photostability; resistant to photobleaching |
Solubility | Soluble in water and polar solvents |
Immunofluorescence | Detection of specific proteins |
FISH | Visualization of DNA sequences |
Live-Cell Imaging | Monitoring cellular processes in real-time |
Flow Cytometry | Quantifying cells based on markers |
Q & A
Basic Research Questions
Q. What are standard protocols for conjugating Texas Red to biomolecules (e.g., dextran, antibodies) in vascular or cellular imaging studies?
- Methodological Answer : this compound is typically conjugated via carbodiimide crosslinkers (e.g., EDC/sulfo-NHS) targeting primary amines. Post-conjugation, purification via size-exclusion chromatography ensures removal of unbound dye. Validation requires absorbance/fluorescence spectroscopy to confirm labeling ratios (e.g., 1:5 dye-to-protein molar ratio) and functional assays to verify biomolecule activity .
Q. How can researchers quantify this compound labeling efficiency in tissue samples to ensure reproducibility?
- Methodological Answer : Use fluorescence microscopy with reference standards (e.g., pre-labeled controls) and generate calibration curves from serial dilutions. Normalize signal intensity to tissue area or cellular counts. For vascular studies, intravital two-photon microscopy paired with this compound-dextran infusion allows direct visualization of labeling penetration .
Q. What statistical approaches are recommended for analyzing this compound-derived data in vascular permeability studies?
- Methodological Answer : Calculate glycocalyx (GCX) width by subtracting the diameter of anionic FITC-dextran exclusion zones from this compound-dextran fluorescence columns. Use non-parametric metrics (median, interquartile ranges) to account for skewed data distributions. Blinded validation by independent observers minimizes bias .
Advanced Research Questions
Q. How can this compound protocols be optimized for imaging in thick or optically dense tissues (e.g., liver sinusoids)?
- Methodological Answer : Increase dye concentration (e.g., 40 kDa this compound-dextran at 5 mg/mL) and combine with tissue-clearing agents (e.g., CUBIC). Validate using two-photon microscopy to enhance depth penetration. Control for photobleaching by limiting exposure time and using anti-fade mounting media .
Q. What experimental designs resolve contradictions in this compound’s exclusion by the glycocalyx compared to other fluorophores?
- Methodological Answer : Conduct comparative studies using this compound (neutral charge) versus FITC (anionic) dextrans. Employ intravital microscopy to measure spatial exclusion dynamics. Pair with mechanistic inhibitors (e.g., heparinase for GCX degradation) and statistical models (e.g., mixed-effects regression) to isolate charge- versus size-dependent effects .
Q. How can researchers ensure methodological validity when integrating this compound into interdisciplinary studies (e.g., aging or stress biology)?
- Methodological Answer : Perform systematic literature reviews to identify established protocols (e.g., PubMed, Web of Science). Cross-reference with pilot studies to test dye compatibility with experimental models (e.g., stress-induced vascular leakage in aged mice). Use open-source tools like ImageJ for standardized image analysis .
Q. Data Analysis & Reproducibility
Q. What are common sources of error in this compound-based experiments, and how can they be mitigated?
- Methodological Answer : Key errors include:
- Photobleaching : Use low-light imaging settings and fresh dye aliquots.
- Non-specific binding : Pre-block tissues with BSA or serum.
- Batch variability : Validate each dye lot with control experiments.
Document these steps in supplementary materials to enhance reproducibility .
Q. How should researchers report this compound-derived data to meet rigorous scientific standards?
- Methodological Answer : Follow the "ARRIVE guidelines" for preclinical studies. Include raw fluorescence values, processing scripts (e.g., Python, R), and uncertainty estimates (e.g., CV ≤ 15%). Use tables/graphs to highlight key findings (e.g., GCX width distributions) and append raw datasets for peer review .
Q. Comparative & Mechanistic Studies
Q. What advanced methodologies enable comparative studies of this compound with novel fluorophores (e.g., quantum dots)?
- Methodological Answer : Perform time-resolved fluorescence assays to compare photostability and signal-to-noise ratios. Use spectral unmixing in multiplex imaging to avoid overlap. For in vivo studies, combine this compound with transgenic models (e.g., GFP-labeled endothelial cells) to validate specificity .
Q. How can this compound be applied in mechanistic studies of dynamic biological processes (e.g., real-time vascular leakage)?
- Methodological Answer : Use high-speed confocal microscopy (≥30 fps) to capture this compound-dextran extravasation during ischemia/reperfusion. Pair with pressure myography to correlate leakage with hemodynamic changes. Analyze data using computational models (e.g., finite element analysis) to predict permeability coefficients .
Properties
IUPAC Name |
5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLHNVLQVRSVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown or purple powder; [MSDSonline] | |
Record name | Texas Red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2451 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
934482-80-1, 82354-19-6 | |
Record name | Texas Red sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934482801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulforhodamine 101 acid chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEXAS RED SULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734EQA7PWK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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